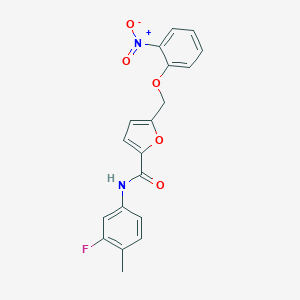![molecular formula C17H13F3INO4 B450532 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 445002-77-7](/img/structure/B450532.png)
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a molecular formula of C17H13F3INO4 This compound is characterized by the presence of multiple functional groups, including a formyl group, an iodo group, a methoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamide core: This step involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide.
Introduction of the trifluoromethyl group: The next step involves the reaction of the phenoxyacetamide intermediate with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique functional groups.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of multiple functional groups allows the compound to interact with various enzymes, receptors, or other biomolecules, potentially leading to biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-formyl-2-methoxyphenoxy)acetamide: Similar structure but lacks the iodo and trifluoromethyl groups.
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide: Similar structure but lacks the trifluoromethyl group.
N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the formyl, iodo, and methoxy groups.
Uniqueness
The uniqueness of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide lies in the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the iodo group allows for unique substitution reactions, while the trifluoromethyl group can enhance the compound’s stability and biological activity.
Propriétés
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3INO4/c1-25-14-6-10(8-23)5-13(21)16(14)26-9-15(24)22-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGNAUXYZXVGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[4-(2,4-Dimethylphenyl)-3-(ethoxycarbonyl)thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B450450.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B450451.png)



![Methyl 2-[3-(4-methoxyphenyl)propanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B450461.png)

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450463.png)
![2-chloro-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B450465.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B450466.png)
![N-[1-(2,5-dimethylphenyl)ethyl]benzenesulfonamide](/img/structure/B450467.png)
![N-(2-methoxy-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450468.png)
![Methyl 4-methyl-2-[(phenylacetyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450470.png)
![Methyl 4-(2-chlorophenyl)-2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450472.png)
